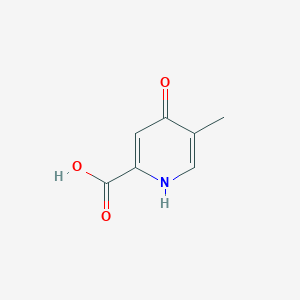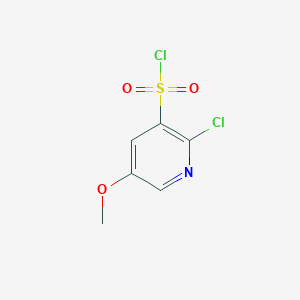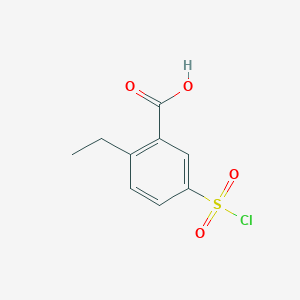
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
Übersicht
Beschreibung
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, iodo, and pyrrol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the halogenation of a pyridine derivative followed by the introduction of the pyrrol group through nucleophilic substitution. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the pyrrol group into other nitrogen-containing functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could produce a variety of pyridine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new bioactive molecules for drug discovery.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine include other halogenated pyridine derivatives and pyrrol-substituted heterocycles. Examples include:
- 3-Chloro-2-(1H-pyrrol-1-yl)-5-iodopyridine
- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
- 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored functionalities.
Eigenschaften
IUPAC Name |
3-chloro-2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCQRALVOUBUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)I)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)


![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)

